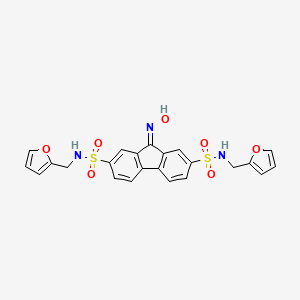
N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
Overview
Description
N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, also known as BF-227, is a compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has demonstrated promising results in various fields of study, including cancer research, neuroscience, and immunology.
Mechanism of Action
The mechanism of action of N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In the brain, this compound has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is its broad range of potential applications in scientific research. It has demonstrated activity in various fields of study, including cancer research, neuroscience, and immunology. Additionally, it has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several potential future directions for research involving N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. In cancer research, further studies could investigate its potential as a therapeutic agent for specific types of cancer, as well as its potential for use in combination with other drugs. In neuroscience, future studies could investigate its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could investigate its potential as an immunomodulatory agent, particularly in the context of autoimmune diseases.
Scientific Research Applications
N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has been widely studied for its potential applications in scientific research. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, this compound has shown promise as an immunomodulatory agent, with the ability to enhance the activity of natural killer cells and increase cytokine production.
Properties
IUPAC Name |
2-N,7-N-bis(furan-2-ylmethyl)-9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7S2/c27-26-23-21-11-17(34(28,29)24-13-15-3-1-9-32-15)5-7-19(21)20-8-6-18(12-22(20)23)35(30,31)25-14-16-4-2-10-33-16/h1-12,24-25,27H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNZRCULSRHOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4790927.png)

![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4790950.png)
![2-(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4790965.png)
![(2-methoxyphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4790972.png)
![4-(4-chlorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4790974.png)
![N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4790980.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B4790988.png)
![3-(2-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4790992.png)

![N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4791015.png)
![2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4791024.png)
![N-cyclopentyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4791030.png)

